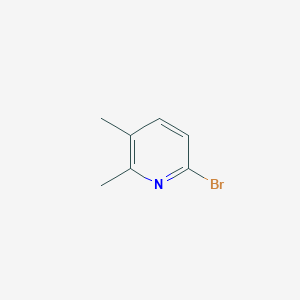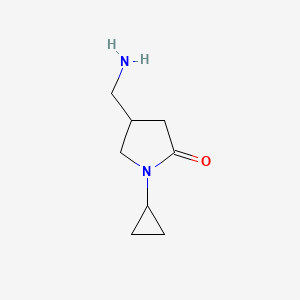![molecular formula C13H13FN2S B1520702 4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 1240527-61-0](/img/structure/B1520702.png)
4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine
Descripción general
Descripción
“4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine” is a chemical compound that can be used for pharmaceutical testing . It contains a total of 36 bonds, including 21 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 11 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 tertiary amine (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Thiazole .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 248.32 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Antitumor Applications
Preclinical Evaluation of Prodrugs A study by Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, highlighting their potent antitumor properties both in vitro and in vivo. These prodrugs, designed to overcome limitations posed by drug lipophilicity, showed significant growth retardation in breast and ovarian xenograft tumors with manageable toxic side effects, suggesting a potential for clinical evaluation (Bradshaw et al., 2002).
Pesticidal Activities
Synthesis and Pesticidal Activities Choi et al. (2015) synthesized thiazole derivatives showing potent pesticidal activities against mosquito larvae and a phytopathogenic fungus. These findings indicate the potential of thiazole derivatives, including structures similar to "4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine," in developing new pesticidal agents (Choi et al., 2015).
Structural and Electronic Analysis
Molecular and Electronic Structure Investigation A study conducted by Özdemir et al. (2009) on a compound structurally related to the one investigated its molecular and electronic structure through experimental and theoretical methods. This research contributes to understanding the conformational flexibility and electronic properties of such compounds, which is crucial for their potential applications in materials science and pharmacology (Özdemir et al., 2009).
Antimicrobial Applications
Regioselective Synthesis and Antibacterial Activity Research by Shiran et al. (2015) described the regioselective synthesis of fluorine-containing thiazole derivatives, demonstrating excellent yields and potential antimicrobial activities against several bacteria, showcasing the versatility of thiazole compounds in developing new antibacterial agents (Shiran et al., 2015).
Propiedades
IUPAC Name |
4-cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2S/c14-10-4-2-1-3-9(10)7-11-12(8-5-6-8)16-13(15)17-11/h1-4,8H,5-7H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFBPWQRGOPQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC(=N2)N)CC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1520624.png)
![(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid](/img/structure/B1520625.png)





![5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520637.png)




